molecular formula C19H30N2 B5815699 1-benzyl-4-(4-ethylcyclohexyl)piperazine

1-benzyl-4-(4-ethylcyclohexyl)piperazine

Cat. No. B5815699
M. Wt: 286.5 g/mol
InChI Key: MZDDKNFLVZHZCP-UHFFFAOYSA-N
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Description

1-benzyl-4-(4-ethylcyclohexyl)piperazine, also known as EBZP, is a piperazine derivative that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments, have been extensively studied. In

Mechanism of Action

1-benzyl-4-(4-ethylcyclohexyl)piperazine exerts its effects by binding to serotonin receptors and modulating their activity. Specifically, it acts as an agonist at the 5-HT1A and 5-HT2A receptors, leading to an increase in serotonin neurotransmission. This results in a variety of effects, including antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
1-benzyl-4-(4-ethylcyclohexyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, leading to an increase in cognitive function. It has also been shown to increase the release of oxytocin, a hormone that plays a role in social bonding and trust. In addition, 1-benzyl-4-(4-ethylcyclohexyl)piperazine has been shown to have antinociceptive effects, reducing the perception of pain.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(4-ethylcyclohexyl)piperazine has several advantages and limitations when used in laboratory experiments. One advantage is its high affinity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, its effects are not specific to serotonin receptors, and it can also bind to other receptors, leading to potential off-target effects. In addition, the synthesis of 1-benzyl-4-(4-ethylcyclohexyl)piperazine can be challenging, and the compound is relatively expensive, limiting its widespread use in laboratory experiments.

Future Directions

There are several future directions for the study of 1-benzyl-4-(4-ethylcyclohexyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders, including depression, anxiety, and schizophrenia. Further studies are needed to determine the efficacy and safety of 1-benzyl-4-(4-ethylcyclohexyl)piperazine in these conditions. Another area of interest is the role of 1-benzyl-4-(4-ethylcyclohexyl)piperazine in pain management. Studies are needed to determine the mechanisms underlying its antinociceptive effects and its potential use in the treatment of chronic pain. Finally, further studies are needed to determine the potential off-target effects of 1-benzyl-4-(4-ethylcyclohexyl)piperazine and its interactions with other drugs.
Conclusion:
In conclusion, 1-benzyl-4-(4-ethylcyclohexyl)piperazine is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been extensively studied. Further studies are needed to determine its potential use in the treatment of psychiatric disorders and chronic pain, as well as its potential off-target effects.

Synthesis Methods

1-benzyl-4-(4-ethylcyclohexyl)piperazine can be synthesized using different methods, including the reaction of 1-benzylpiperazine with 4-ethylcyclohexanone under reflux conditions. The reaction is catalyzed by a weak acid such as sulfuric acid, and the resulting product is purified using column chromatography. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.

Scientific Research Applications

1-benzyl-4-(4-ethylcyclohexyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This makes it a potential candidate for the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. 1-benzyl-4-(4-ethylcyclohexyl)piperazine has also been shown to have antinociceptive effects, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

1-benzyl-4-(4-ethylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-2-17-8-10-19(11-9-17)21-14-12-20(13-15-21)16-18-6-4-3-5-7-18/h3-7,17,19H,2,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDDKNFLVZHZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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